

# Tirabrutinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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## Compound of Interest

Compound Name: Tirabrutinib

Cat. No.: B611380

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## Abstract

**Tirabrutinib** (GS-4059/ONO-4059) is a potent and selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma and Waldenström's macroglobulinemia.[1][3] This technical guide provides an in-depth overview of **Tirabrutinib**'s chemical properties, a detailed synthesis pathway, and its mechanism of action, including its effects on downstream signaling pathways. The information is intended to support researchers and professionals in the field of drug development.

## Chemical Structure and Properties

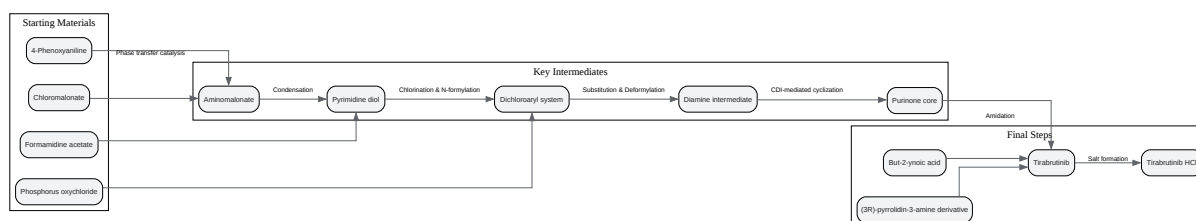
**Tirabrutinib** is a purinone derivative with the systematic IUPAC name 6-amino-9-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one.[3]

Property	Value
Molecular Formula	C <sub>25</sub> H <sub>22</sub> N <sub>6</sub> O <sub>3</sub>
Molecular Weight	454.49 g/mol
CAS Number	1351636-18-4
Appearance	Solid powder

## Synthesis Pathway

The synthesis of **Tirabrutinib** is a multi-step process that begins with 4-phenoxyaniline. The overall pathway involves the construction of the purinone core, followed by the introduction of the chiral pyrrolidine moiety and the but-2-ynoyl group.

A kilogram-scale synthesis has been described, commencing with 4-phenoxyaniline.[1] This is reacted with a chloromalonate in the presence of a phase transfer catalyst to form an aminomalonate.[1] Condensation with formamidine acetate yields a pyrimidine intermediate with an 87% yield.[1] This intermediate is then converted to a dichloroaryl system using phosphorus oxychloride, which also results in N-formylation of the aniline nitrogen.[1] Subsequent substitution, deprotection, and cyclization steps lead to the formation of the purinone core.[1] The final steps involve the introduction of the chiral pyrrolidine and the but-2-ynoyl group via an amidation reaction to yield **Tirabrutinib**, which is then converted to its hydrochloride salt.[1]



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**Figure 1: Tirabrutinib Synthesis Workflow.**

## Biological Activity and Selectivity

**Tirabrutinib** is a highly selective inhibitor of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway.[2] It forms an irreversible covalent bond with the cysteine residue Cys481 in the active site of BTK.[1]

## Kinase Inhibition Profile

The inhibitory activity of **Tirabrutinib** has been evaluated against a panel of kinases, demonstrating high selectivity for BTK.

Kinase	IC50 (nM)	Selectivity vs. BTK
BTK	2.2	1
TEC	-	>1
BMX	-	>1
ITK	-	>200
JAK3	-	>200
LCK	-	>200
FYN	-	>700
LYN	-	>700
EGFR	-	>3597
ERBB2	-	>3097
ERBB4	-	64
CSK	-	162

Data compiled from multiple sources.[4][5]

## Cellular Activity

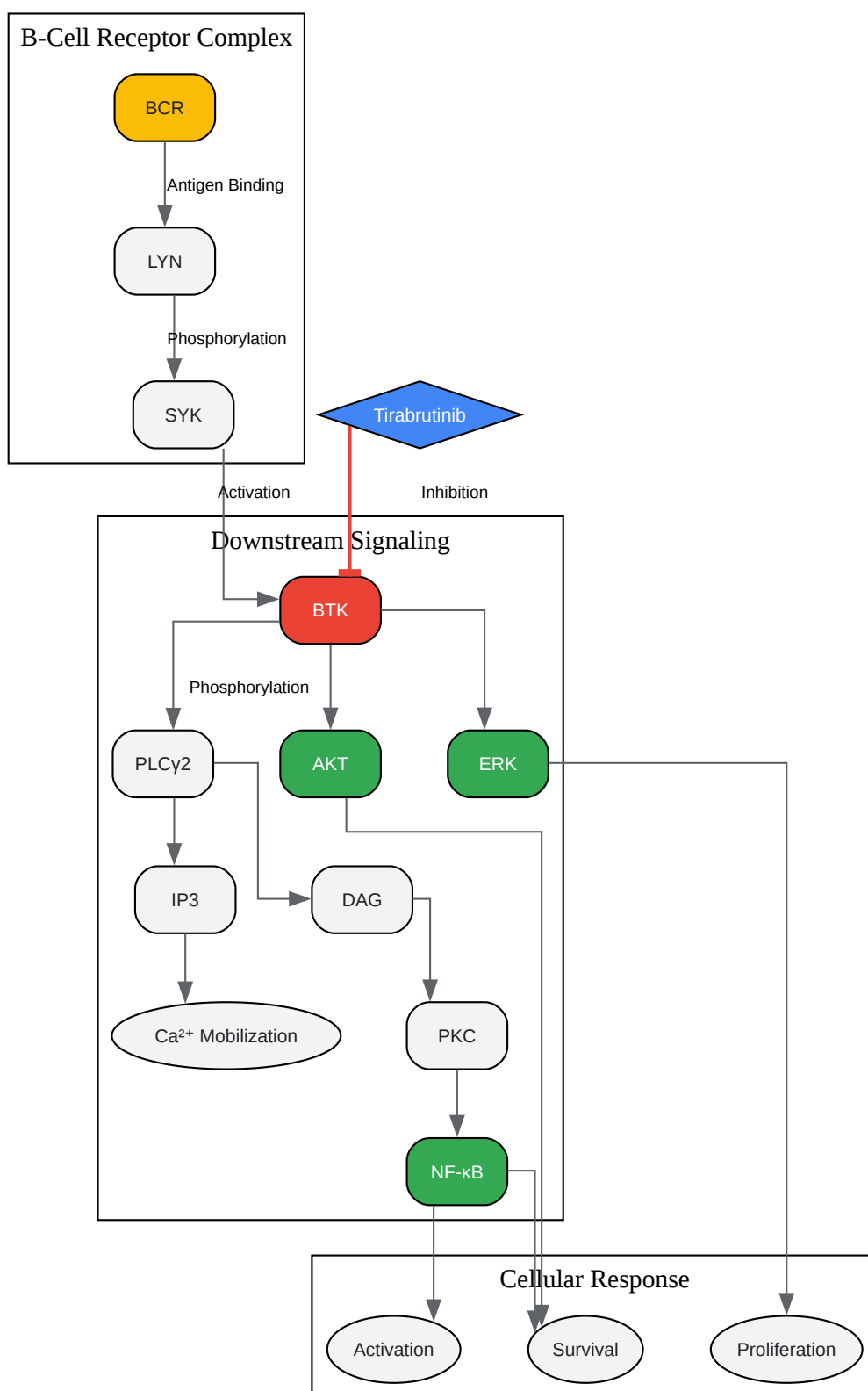
In cellular assays, **Tirabrutinib** has been shown to inhibit the proliferation of various B-cell lymphoma cell lines.

Cell Line	IC50 (nM)
TMD8 (ABC-DLBCL)	3.59
U-2932 (ABC-DLBCL)	27.6
OCI-Ly10 (ABC-DLBCL)	~3000
HBL1 (ABC-DLBCL)	~3000
Pfeiffer (GCB-DLBCL)	~3000
REC1 (MCL)	33

Data from a study on hematopoietic cell lines.[\[6\]](#)

## Mechanism of Action and Signaling Pathway

**Tirabrutinib** exerts its therapeutic effect by inhibiting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[\[1\]](#) The BCR pathway is essential for the proliferation, survival, and activation of B-cells.[\[1\]](#) By irreversibly binding to BTK, **Tirabrutinib** blocks the downstream signaling cascade, leading to the downregulation of pathways including those mediated by AKT, ERK, and NF- $\kappa$ B.[\[4\]](#)[\[5\]](#) This ultimately results in the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells.[\[1\]](#)



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## References

- 1. Tirabrutinib: Synthesis and Introduction\_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
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